molecular formula C17H18N4O B14210364 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](piperidin-1-yl)methanone CAS No. 827316-87-0

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](piperidin-1-yl)methanone

Cat. No.: B14210364
CAS No.: 827316-87-0
M. Wt: 294.35 g/mol
InChI Key: PVUSRFVPOSNARZ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring. The indole ring is often synthesized through Fischer indole synthesis, involving phenylhydrazine and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or indole rings are replaced with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone

Uniqueness

The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone lies in its specific combination of the pyrazole, indole, and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

827316-87-0

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

piperidin-1-yl-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]methanone

InChI

InChI=1S/C17H18N4O/c22-17(21-9-2-1-3-10-21)12-5-4-6-14-13(12)11-16(19-14)15-7-8-18-20-15/h4-8,11,19H,1-3,9-10H2,(H,18,20)

InChI Key

PVUSRFVPOSNARZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4

Origin of Product

United States

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